Zonisamide - 68291-97-4

Zonisamide

Catalog Number: EVT-242497
CAS Number: 68291-97-4
Molecular Formula: C8H8N2O3S
Molecular Weight: 212.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a benzisoxazole derivative, structurally distinct from other antiepileptic drugs []. It is a sulfonamide antiepilepsy drug with a wide antiepileptic spectrum [].

Mechanism of Action
  • Inhibition of Sodium Channels: Zonisamide blocks axonal sodium channels, stabilizing neuronal membranes and suppressing neuronal hyperexcitability [, , ]. This action is thought to be crucial for its anticonvulsant effects.
  • Reduction of T-Type Calcium Currents: Zonisamide suppresses T-type calcium channels, further contributing to its anticonvulsant properties [, , ]. The inhibition of T-type calcium channels might play a role in its efficacy for migraine prophylaxis [].
  • Other Potential Mechanisms:
    • Zonisamide might indirectly inhibit glutamate receptors [].
    • It may enhance the release of GABA, an inhibitory neurotransmitter [].
    • It exhibits neuroprotective effects, possibly through anti-oxidant and radical scavenging properties [, ].
    • It might activate dopamine synthesis and inhibit monoamine oxidase B (MAO-B), which degrades dopamine [, ].
Applications
  • Neuropathic Pain: Zonisamide has demonstrated potential in alleviating thermal hyperalgesia in rat models of neuropathic pain []. It also shows promise in reducing various neuropathic pain symptoms, including mechanical and chemical allodynia, in a chronic constriction injury model [].
  • Migraine Prophylaxis: Preliminary data and clinical experience suggest that zonisamide might be effective in preventing migraines, particularly in patients who have not responded to other therapies [, , ].
  • Parkinson's Disease: Zonisamide has shown efficacy in improving motor function in Parkinson's disease (PD) patients [, , ]. Research indicates that it might increase dopamine turnover in the striatum of MPTP-treated animal models of PD [].
  • Dementia with Lewy Bodies: Zonisamide has been investigated for treating parkinsonism in Dementia with Lewy Bodies (DLB), showing promising results in improving motor symptoms without negatively affecting cognitive function [].
  • Alcohol Dependence: Preclinical and clinical studies suggest that zonisamide might reduce alcohol intake and cravings in individuals with alcohol dependence [, , ].
  • Other Potential Applications:
    • Research is exploring the potential of zonisamide for treating sleep abnormalities in PD [, ].
    • Zonisamide's anxiolytic effects are also being investigated [].
    • A study has explored its potential as an adjunctive treatment for post-traumatic stress disorder (PTSD) with comorbid alcohol use disorder [].

1,2-Benzisoxazole-3-Methanesulfonamide

    Compound Description: This compound is synonymous with zonisamide and is a benzisoxazole derivative that exhibits anticonvulsant activity. [, ] It is structurally distinct from other antiepileptic drugs. []

    Relevance: This compound is identical to zonisamide and is mentioned to emphasize its structural classification as a benzisoxazole derivative, setting it apart from other antiepileptic drugs. [, ]

2-Sulphamoylacetylphenol

    Compound Description: This compound is the major metabolite of zonisamide. []

    Relevance: The study mentions that the pharmacokinetics of both zonisamide and its major metabolite, 2-sulphamoylacetylphenol, were analyzed in the urine of patients undergoing brain surgery. The presence of this metabolite in the body following zonisamide administration indicates its relevance to understanding the drug's metabolism. []

7-Methylated Zonisamide

    Compound Description: This is a zonisamide analog specifically designed to assess the role of carbonic anhydrase inhibition in zonisamide's anticonvulsant effects. While it demonstrates comparable potency to zonisamide in inhibiting carbonic anhydrase in vitro, in vivo studies in mice showed no anticonvulsant activity, even at brain concentrations exceeding zonisamide's minimal effective concentration. []

    Relevance: The use of 7-methylated zonisamide helped determine that zonisamide's anticonvulsant effects are not primarily mediated through carbonic anhydrase inhibition. This finding suggests that zonisamide's anticonvulsant mechanism likely involves other targets. []

Acetazolamide

    Compound Description: This compound is a known carbonic anhydrase inhibitor and was used as a pharmacological comparator to zonisamide in early studies investigating zonisamide's general pharmacology. [, ]

    Relevance: Acetazolamide's distinct effects on brain pH and regional cerebral blood flow compared to zonisamide provided early evidence that zonisamide's mechanism of action might differ from typical carbonic anhydrase inhibitors. [, ]

Alfacalcidol

    Compound Description: Alfacalcidol is a vitamin D3 analog known for its role in calcium metabolism and bone health. [] In a study investigating the effects of chronic zonisamide administration on bone mineral density in rats, alfacalcidol was co-administered with zonisamide. []

    Relevance: This study showed that co-administration of alfacalcidol prevented the decrease in bone mineral density induced by zonisamide in growing rats. This finding suggests a potential strategy for mitigating zonisamide-induced bone loss through alfacalcidol supplementation. []

Bupropion

    Compound Description: Bupropion is an antidepressant medication with dopaminergic and noradrenergic actions. It has been investigated in combination with zonisamide for its potential anxiolytic effects. []

    Relevance: In a study evaluating the anxiolytic effects of zonisamide, bupropion was used in combination with zonisamide to assess potential synergistic or additive effects. The study concluded that zonisamide monotherapy demonstrated better anxiolytic effects than the combination treatment. []

Carbamazepine

    Compound Description: This anticonvulsant drug served as a key comparator in early pharmacological studies of zonisamide. [, ] Carbamazepine is known to exert its anticonvulsant effects primarily through sodium channel blockade. [, ]

    Relevance: Comparing zonisamide's effects on the central nervous system to those of carbamazepine helped delineate potential differences and similarities in their mechanisms of action. While both drugs exhibit anticonvulsant properties, their specific effects on various neurophysiological parameters differed, suggesting distinct pharmacological profiles. [, ] In later research, a controlled-release formulation of carbamazepine was used in a head-to-head comparison with zonisamide for its efficacy and tolerability as a monotherapy treatment for newly diagnosed partial epilepsy. []

Chloroquine

    Compound Description: Chloroquine, an antimalarial drug, was included as a negative control in a study investigating zonisamide's potential for inducing myopic shift and angle closure. Unlike some other medications, chloroquine is not known to cause these ocular effects. []

    Relevance: By including chloroquine as a negative control, the study aimed to demonstrate that the observed ocular effects were specifically related to zonisamide and not a general phenomenon associated with medication use. []

Lamotrigine

    Compound Description: Lamotrigine, an anticonvulsant medication, was used as the standard treatment in a clinical trial (SANAD II) that compared its efficacy and cost-effectiveness to levetiracetam and zonisamide as a first-line treatment for focal epilepsy. []

    Relevance: The SANAD II trial provided valuable insights into the comparative effectiveness of these commonly prescribed antiepileptic drugs, positioning zonisamide within the context of existing treatment options for focal epilepsy. []

Levetiracetam

    Compound Description: Similar to lamotrigine, levetiracetam served as a comparator anticonvulsant in the SANAD II trial. [] It was investigated both as a first-line treatment for focal epilepsy and generalized epilepsy. []

    Relevance: By comparing zonisamide's performance to levetiracetam, the SANAD II trial sought to determine the optimal first-line treatment strategies for different types of epilepsy, providing valuable data on the relative efficacy and cost-effectiveness of these drugs. []

Phenobarbital

    Compound Description: This is a classic barbiturate anticonvulsant known to induce drug-metabolizing enzymes. [, ] A study investigated its potential interaction with zonisamide. []

    Relevance: The study revealed that co-administration of phenobarbital significantly impacted zonisamide's pharmacokinetics in dogs, leading to a decrease in zonisamide's serum concentration and increased clearance. [] Another study further explored the interaction, indicating that the increased clearance of phenobarbital persisted for a considerable duration even after discontinuing phenobarbital. [] These findings have significant clinical implications for patients requiring concurrent or sequential treatment with both drugs.

Topiramate

    Compound Description: Topiramate, structurally similar to zonisamide, is another anticonvulsant medication indicated for migraine prophylaxis. [, ]

    Relevance: The structural similarities and overlapping side effect profiles between zonisamide and topiramate, coupled with zonisamide's efficacy in patients refractory to topiramate, suggest potential commonalities in their mechanisms of action. This observation further highlights the need for comparative studies to delineate their distinct pharmacological profiles fully. [, ]

Brain-Derived Neurotrophic Factor (BDNF)

    Compound Description: BDNF is a neurotrophin that plays a vital role in neuronal survival, growth, and differentiation, particularly in the context of nerve regeneration. [] Zonisamide was found to increase the expression of BDNF and its receptor, NTRK2, in mouse primary motor neurons. []

    Relevance: This upregulation of BDNF and NTRK2 by zonisamide suggests a potential mechanism by which zonisamide promotes neurite elongation and nerve regeneration. []

Cadherin-11

    Compound Description: Cadherin-11, a cell adhesion molecule, is involved in various cellular processes, including axonal elongation. []

    Relevance: Cadherin-11, along with other molecules like laminins, is mentioned as a promoter of motor neuron axonal elongation, providing context for the potential therapeutic targets of zonisamide in the context of nerve regeneration. []

Collagen Q

    Compound Description: Collagen Q is a structural protein found at the neuromuscular junction, crucial for proper neuromuscular transmission. [] Zonisamide administration in a mouse model of sciatic nerve autograft led to increased expression of the Colq gene, responsible for encoding Collagen Q, in the tibialis anterior muscle. []

    Relevance: This upregulation of Colq expression following zonisamide treatment suggests its potential role in improving neuromuscular junction function and, consequently, motor function recovery after nerve injury. []

Dopamine

    Compound Description: Dopamine is a neurotransmitter, a deficiency of which is implicated in Parkinson’s disease. [] Zonisamide has been shown to increase dopamine synthesis and inhibit monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine. []

    Relevance: The ability of zonisamide to increase dopamine levels suggests a potential mechanism for its anti-parkinsonian effects. [, ]

GABA (γ-aminobutyric acid)

    Compound Description: GABA is the primary inhibitory neurotransmitter in the central nervous system. [] Zonisamide is known to enhance the release of GABA. []

    Relevance: The enhancement of GABA release is one of the proposed mechanisms by which zonisamide exerts its antiepileptic effects. []

Glutamate

    Compound Description: Glutamate is the primary excitatory neurotransmitter in the central nervous system. Excessive glutamate activity can contribute to seizure activity. [] Zonisamide indirectly inhibits glutamate receptors. []

    Relevance: The indirect inhibition of glutamate receptors is another mechanism by which zonisamide is believed to contribute to its antiepileptic effects. []

Ibuprofen

    Compound Description: Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that has shown some efficacy in treating motor nerve damage. []

    Relevance: Ibuprofen is mentioned alongside other compounds like valproic acid and Y27632 as examples of existing pharmacological agents with potential in treating motor nerve damage, highlighting the need for alternative treatments in this area. []

Laminins

    Compound Description: Laminins are extracellular matrix proteins that play a crucial role in axonal guidance and regeneration. []

    Relevance: Like cadherin-11, laminins are mentioned as promoters of axonal elongation, providing context for potential therapeutic targets in motor nerve damage. []

Nerve Growth Factor (NGF)

    Compound Description: NGF is a neurotrophin essential for the survival and growth of neurons, particularly sensory neurons. [] Zonisamide treatment increased the mRNA expression of NGF and its receptor, NTRK1, in both mouse primary motor neurons and a mouse model of sciatic nerve autograft. []

    Relevance: The upregulation of NGF and NTRK1 suggests another mechanism by which zonisamide may promote nerve regeneration and functional recovery after nerve injury. []

Neurotrophin-4/5 (NT4/5)

    Compound Description: NT4/5 is another neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Zonisamide was found to enhance the mRNA expression of NT4/5 and its receptor, NTRK2, in both in vitro and in vivo models of nerve injury. []

    Relevance: Similar to its effects on NGF and BDNF, the increased expression of NT4/5 and its receptor suggests that zonisamide may promote nerve regeneration by modulating neurotrophic factor signaling. []

Rapsyn

    Compound Description: Rapsyn is a protein crucial for the clustering of acetylcholine receptors at the neuromuscular junction, essential for efficient neuromuscular transmission. [] In a mouse model of sciatic nerve autograft, zonisamide administration led to an increase in Rapsyn gene expression in the tibialis anterior muscle. []

    Relevance: The upregulation of Rapsyn gene expression following zonisamide treatment further supports its potential role in enhancing neuromuscular junction function and facilitating motor function recovery after nerve injury. []

Valproic Acid

    Compound Description: Valproic acid is an antiepileptic drug that has also demonstrated potential in treating motor nerve damage. []

    Relevance: Like ibuprofen, valproic acid is mentioned as a compound with known effects on motor nerve damage, highlighting the need for further exploration of zonisamide's potential in this field. []

Y27632

    Compound Description: Y27632 is a selective inhibitor of Rho-associated protein kinase (ROCK), an enzyme involved in various cellular processes, including cell motility and neurite outgrowth. []

    Relevance: As a ROCK inhibitor, Y27632 is noted for its potential in treating motor nerve damage, providing a comparative context for exploring the therapeutic benefits of zonisamide in similar applications. []

Properties

CAS Number

68291-97-4

Product Name

Zonisamide

IUPAC Name

1,2-benzoxazol-3-ylmethanesulfonamide

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

InChI

InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)

InChI Key

UBQNRHZMVUUOMG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Sparingly sol in chloroform, n-hexane. Sol in methanol, ethanol, ethyl acetate, and acetic acid.
In water, 0.80 mg/L, temp not specified
2.09e+00 g/L

Synonyms

3 Sulfamoylmethyl 1,2 benzisoxazole
3-sulfamoylmethyl-1,2-benzisoxazole
AD 810
AD-810
AD810
CI 912
CI-912
CI912
Zonegran
zonisamide
zonisamide monosodium

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.